2-(4-(Dimethylamino)phenyl)acetaldehyde

描述

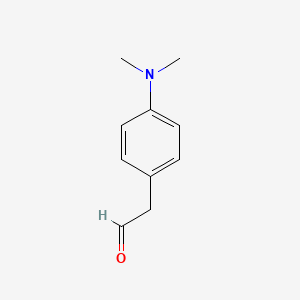

2-(4-(Dimethylamino)phenyl)acetaldehyde is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.21600 . It is also known by the common name p-dimethylaminophenyl-acetaldehyde . This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an acetaldehyde group. It is used in various chemical reactions and has applications in different fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

2-(4-(Dimethylamino)phenyl)acetaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of aromatic amines with dimethylaminoacrolein . This method typically yields better results compared to reactions involving benzaldehydes with acetaldehyde . The synthesis can also be achieved through the Heck reaction, Knoevenagel condensation, Wittig reaction, and Suzuki-Miyaura cross-coupling reaction . These reactions often require specific reagents such as aryl bromides with amino substituents, p-aminobenzaldehydes, and p-aminobenzoic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes as mentioned above. The choice of method depends on factors such as yield, cost, and availability of reagents. Industrial processes are optimized to ensure high purity and efficiency.

化学反应分析

Oxidation and Catalytic Transformations

This aldehyde participates in iron-catalyzed oxidation reactions. In the presence of [FeIII(TF4DMAP)OTf] and H₂O₂, terminal aryl alkenes are oxidized to aldehydes under mild conditions (dioxane, room temperature) . While the compound itself is an oxidation product, its stability in such systems suggests potential for further transformations, such as:

-

Epoxidation : Styrene derivatives yield epoxides (e.g., styrene oxide) under similar catalytic conditions .

-

Diol Formation : Secondary products like 2-phenyl-1,2-ethanediol are observed under specific solvent conditions (e.g., methyl tert-butyl ether) .

Key Reaction Data :

| Entry | Solvent | Conversion (%) | Aldehyde Yield (%) |

|---|---|---|---|

| 1 | Dioxane | 100 | 84 |

| 5 | Et₂O | 42 | 13 |

| 9 | tBuOH | 100 | 70* |

| *Ring-opening product dominant . |

Aldol Condensation

The aldehyde undergoes acid-catalyzed aldol condensation with ketones or aldehydes. For example, reacting with acetaldehyde yields p-aminocinnamic aldehydes, a class of compounds with extended conjugation .

Knoevenagel Reaction

In a study synthesizing coumarin derivatives, this aldehyde condensed with 3-acetyl-4-hydroxycoumarin to form (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one , a fluorescent probe for DNA . Reaction conditions:

-

Solvent : Ethanol

-

Catalyst : Piperidine

-

Yield : 85%

Hydrazone and Schiff Base Formation

The aldehyde group reacts with hydrazides and amines to form hydrazones and imines, respectively. For instance:

-

Hydrazones : Condensation with acid hydrazides (e.g., 1-(4-(dimethylamino)phenyl)-5-oxopyrrolidine-3-carbohydrazide) produces antimicrobial agents .

-

Schiff Bases : Reaction with primary amines forms stable imines, useful in coordination chemistry .

-

Mix aldehyde (1 eq) and hydrazide (1 eq) in ethanol.

-

Reflux for 4–6 hours.

-

Isolate product via filtration (yields: 48–94%).

Enzymatic Interactions

Computational studies suggest that aldehydes with electron-donating groups (e.g., dimethylamino) interact with molybdenum cofactors in aldehyde oxidase (AO). Key steps include:

-

Nucleophilic Attack : The Mo-cofactor’s hydroxyl group attacks the aldehyde carbonyl (activation barrier: ~80 kJ/mol) .

-

Proton Transfer : Concerted H⁺ transfer from the aldehyde carbon to the Mo-thioxo ligand .

Mechanistic Insight :

-

Activation Energy : Lower for electron-withdrawing substituents (Δ‡ ~70–90 kJ/mol) .

-

Isotope Effects : Deuterated substrates confirm a stepwise mechanism .

Spectroscopic Characterization

Reaction products are validated via:

科学研究应用

Medicinal Chemistry

2-(4-(Dimethylamino)phenyl)acetaldehyde has been explored for its potential in drug development, particularly as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Its derivatives are investigated for their biological activities, including anticancer and antimicrobial properties.

- Anticancer Activity: Studies have shown that compounds derived from this aldehyde exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that certain derivatives demonstrate significant antiproliferative activity against breast cancer and pancreatic carcinoma cell lines, suggesting potential as anticancer agents .

Aldehyde Dehydrogenase Inhibition

Research has highlighted the role of aldehyde dehydrogenases (ALDHs) in cancer chemoresistance. Compounds similar to this compound have been studied for their ability to inhibit ALDH activity, thereby sensitizing cancer cells to chemotherapy agents like cisplatin. This inhibition can lead to increased efficacy of treatment regimens in resistant cancer types .

Organic Synthesis

The compound is utilized as a building block in synthesizing more complex organic molecules. Its ability to participate in nucleophilic addition reactions makes it valuable for creating various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Case Study 1: Antiproliferative Effects

A study evaluated the cytotoxic effects of several analogues derived from this compound against human pancreatic carcinoma Panc-1 and triple-negative breast cancer MDA-MB-231 cell lines. The results indicated that these compounds exhibited dose-dependent reductions in cell viability, highlighting their potential as therapeutic agents .

Case Study 2: Chemoresistance Mechanism

In research focusing on head and neck squamous cell carcinoma (HNSCC), compounds related to this compound were shown to significantly reduce ALDH activity in resistant cell lines when used in combination with cisplatin. This finding supports the hypothesis that targeting ALDH can enhance the effectiveness of existing chemotherapy treatments .

Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Intermediate for APIs; anticancer and antimicrobial properties |

| Aldehyde Dehydrogenase Inhibition | Sensitizes cancer cells to chemotherapy; enhances treatment efficacy |

| Organic Synthesis | Building block for complex organic molecules; reactive aldehyde functional group |

作用机制

The mechanism of action of 2-(4-(Dimethylamino)phenyl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors . The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

2-(4-(Dimethylamino)phenyl)acetaldehyde can be compared with other similar compounds such as 2-(4-(Dimethylamino)phenyl)ethanol and 2-(4-(Dimethylamino)phenyl)acetic acid .

2-(4-(Dimethylamino)phenyl)ethanol: This compound has an alcohol group instead of an aldehyde group.

2-(4-(Dimethylamino)phenyl)acetic acid: This compound has a carboxylic acid group instead of an aldehyde group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.

生物活性

Overview

2-(4-(Dimethylamino)phenyl)acetaldehyde, with the molecular formula C10H13NO and a molecular weight of 163.216 g/mol, is an organic compound that has garnered attention for its diverse biological activities. This compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its unique structure, characterized by a dimethylamino group attached to a phenylacetaldehyde backbone, suggests potential interactions with biological systems that warrant further exploration.

The compound can be synthesized through various methods, including the reaction of aromatic amines with dimethylaminoacrolein. It is known to undergo several types of chemical reactions such as oxidation, reduction, and substitution, which can lead to the formation of derivatives like 2-(4-(Dimethylamino)phenyl)acetic acid and 2-(4-(Dimethylamino)phenyl)ethanol .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The dimethylamino group enhances its lipophilicity, potentially facilitating membrane permeability and receptor binding. This interaction can influence various biological pathways, making it a candidate for therapeutic applications .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogues demonstrate inhibitory effects against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The compound's potential as an anticancer agent has been explored in several studies. It has been found to inhibit aldehyde dehydrogenases (ALDHs), enzymes that are overexpressed in various tumors, including prostate cancer. By inhibiting these enzymes, this compound may enhance the efficacy of existing chemotherapeutic agents and reduce tumor growth .

Table 1: Inhibitory Effects on ALDH Isoforms

| Compound | ALDH Isoform | IC50 (μM) |

|---|---|---|

| 2-(4-Dimethylamino)phenylacetaldehyde | ALDH1A1 | 61 |

| 2-(4-Dimethylamino)phenylacetaldehyde | ALDH1A3 | 47 |

| DEAB (control) | ALDH1A1 | >200 |

| DEAB (control) | ALDH1A3 | >200 |

Note: IC50 values represent the concentration required to inhibit cell survival by 50% .

Case Studies

Case Study 1: Anticancer Activity in Prostate Cancer Cells

In a study evaluating the effects of various compounds on LNCaP prostate cancer cells, this compound was shown to significantly reduce cell viability in a dose-dependent manner when combined with docetaxel. The combination treatment resulted in enhanced antiproliferative effects compared to either agent alone, highlighting its potential as an adjunct therapy in cancer treatment .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of derivatives derived from this compound. The results indicated that these compounds exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antimicrobial agents .

属性

IUPAC Name |

2-[4-(dimethylamino)phenyl]acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11(2)10-5-3-9(4-6-10)7-8-12/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQOZXKOTDOYIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568444 | |

| Record name | [4-(Dimethylamino)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99074-89-2 | |

| Record name | [4-(Dimethylamino)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。